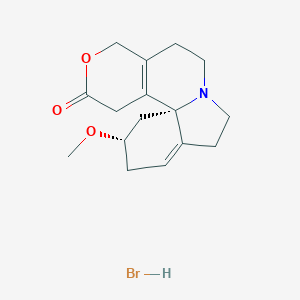

Dihydro-beta-erythroidine hydrobromide

Übersicht

Beschreibung

Dihydro-beta-erythroidine hydrobromide is a member of the Erythrina alkaloids and acts as a competitive nicotinic acetylcholine receptor antagonist. It has moderate selectivity for the neuronal alpha4 receptor subunit, making it a valuable tool in neuropharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-beta-erythroidine hydrobromide involves the reduction of beta-erythroidine, followed by the addition of hydrobromic acid. The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-beta-erythroidine hydrobromide primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrobromic acid for the formation of the hydrobromide salt and various reducing agents for the initial reduction step .

Major Products Formed

The major product formed from the synthesis of this compound is the hydrobromide salt of dihydro-beta-erythroidine. Other products may include various intermediates and by-products depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism and Effects

Dihydro-beta-erythroidine hydrobromide acts primarily as an antagonist at nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central nervous system. Its selectivity for different receptor subtypes is notable:

This selectivity allows researchers to study the specific roles of these receptors in various physiological and pathological processes.

A. Nicotine-Induced Effects

DHβE has been used in animal studies to investigate its effects on nicotine-induced behaviors. In a nicotine-induced hypothermia mouse model, DHβE was shown to dose-dependently attenuate hypothermia, with an effective dose (AD50) of approximately 6.2 μmol/kg . This highlights its potential role in modulating nicotine's physiological effects.

B. Antidepressant-Like Effects

Research indicates that DHβE exhibits antidepressant-like effects in forced swim and mouse suspension tests, suggesting its potential utility in treating mood disorders . The compound's ability to influence neurotransmitter systems may underlie these behavioral changes.

A. Respiratory Control

Studies have demonstrated that DHβE affects respiratory neurons by inducing hyperpolarization and decreasing firing frequency in inspiratory neurons . This suggests that DHβE may play a role in modulating respiratory patterns, which could have implications for understanding respiratory control mechanisms.

B. Dopaminergic Interactions

There is evidence of DHβE's involvement in dopaminergic signaling pathways. For instance, it can modulate dopamine release through interactions with G protein-coupled receptors and nicotinic acetylcholine receptors . This crosstalk may have implications for conditions such as Parkinson's disease or addiction.

Case Studies and Research Findings

Clinical Implications

Given its pharmacological profile, DHβE has potential applications in the development of therapies for:

- Addiction : By antagonizing nicotine effects, it could aid in smoking cessation efforts.

- Mood Disorders : Its antidepressant-like properties warrant further investigation for treating depression.

- Respiratory Disorders : Understanding its role in respiratory control could lead to new treatments for conditions like sleep apnea or chronic obstructive pulmonary disease.

Wirkmechanismus

Dihydro-beta-erythroidine hydrobromide exerts its effects by competitively binding to nicotinic acetylcholine receptors, particularly the alpha4beta2 subtype. This binding blocks the excitation of striatal GABAergic neurons and suppresses polysynaptic inhibition between striatal cholinergic interneurons. The compound’s antidepressive-like effects are thought to be related to its ability to modulate cholinergic signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mecamylamine: Another nicotinic acetylcholine receptor antagonist, but with less selectivity for specific receptor subtypes.

Hexamethonium: A ganglionic blocker that also acts on nicotinic acetylcholine receptors but is primarily used for its effects on the autonomic nervous system.

Tubocurarine: A neuromuscular blocking agent that acts on nicotinic acetylcholine receptors at the neuromuscular junction.

Uniqueness

Dihydro-beta-erythroidine hydrobromide is unique due to its moderate selectivity for the neuronal alpha4 receptor subunit, making it particularly useful for studying neuronal nicotinic acetylcholine receptors. Its ability to block excitation of striatal GABAergic neurons and suppress polysynaptic inhibition between striatal cholinergic interneurons further distinguishes it from other nicotinic acetylcholine receptor antagonists .

Biologische Aktivität

Dihydro-beta-erythroidine hydrobromide (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), primarily known for its effects on the central nervous system and its potential therapeutic applications. This article explores the biological activity of DHβE, focusing on its pharmacological effects, mechanisms of action, and relevance in research.

Overview of this compound

DHβE is derived from the naturally occurring alkaloid erythroidine and is particularly noted for its specificity towards certain nAChR subtypes, notably the α4β2 and α3β4 receptors. It has been extensively studied in both in vitro and in vivo settings to understand its role in modulating nicotinic signaling pathways.

In Vivo Studies

Research has demonstrated that DHβE can effectively block nicotine's behavioral effects, such as antinociception (pain relief), hypomotility (decreased movement), and hypothermia (lowered body temperature) in animal models. A study compared the effects of DHβE with mecamylamine, another nicotinic antagonist, revealing that while both compounds were similarly effective in blocking nicotine's actions, they operated through different mechanisms. Notably, mecamylamine was more potent in inhibiting antinociceptive effects induced by nicotine .

Table 1: Comparative Effects of DHβE and Mecamylamine

| Effect | DHβE | Mecamylamine |

|---|---|---|

| Antinociception | Moderate inhibition | Strong inhibition |

| Hypomotility | Significant reduction | Significant reduction |

| Hypothermia | Moderate reduction | Significant reduction |

Intrathecal Administration

When administered intrathecally, DHβE was shown to block the antinociceptive effects of nicotine without affecting calcium-dependent mechanisms involved in pain signaling. This suggests that DHβE's action is not mediated through pathways that increase intracellular calcium levels .

DHβE functions primarily as a competitive antagonist at nAChRs. Its binding to these receptors prevents acetylcholine from eliciting a response, thus inhibiting neurotransmission associated with nicotinic signaling. This blockade has implications for various neurological conditions where nicotinic receptors play a pivotal role.

Interaction with Calcium Channels

Interestingly, studies indicate that DHβE does not influence calcium channels directly, which differentiates its mechanism from that of other antagonists like mecamylamine. This specificity may make DHβE a valuable tool for dissecting the roles of different nAChR subtypes in pain modulation and other physiological processes .

Clinical Relevance and Research Applications

DHβE has been explored for its potential therapeutic applications in conditions such as chronic pain, addiction, and neurodegenerative diseases. Its ability to selectively inhibit certain nAChR subtypes allows researchers to investigate the nuanced roles these receptors play in various pathophysiological states.

Case Studies

- Chronic Pain Management : In models of neuropathic pain, DHβE administration resulted in reduced pain sensitivity, indicating its potential utility as a pain management strategy.

- Addiction Research : Studies have shown that DHβE can alter nicotine self-administration behaviors in animal models, suggesting it may have applications in smoking cessation therapies.

Eigenschaften

IUPAC Name |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.BrH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2,13H,3-10H2,1H3;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIGWAJEIMHJJB-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952179 | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29734-68-7 | |

| Record name | 1H,12H-Pyrano[4′,3′:3,4]pyrido[2,1-i]indol-12-one, 2,3,5,6,8,9,10,13-octahydro-2-methoxy-, hydrobromide (1:1), (2S,13bS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029734687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-beta-erythroidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRO-.BETA.-ERYTHROIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U03GC05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dihydro-beta-erythroidine hydrobromide?

A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). [, , ] Specifically, it exhibits selectivity for the α4β2 nAChR subtype. [, ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.

Q2: How does this compound affect neuronal signaling in the studies provided?

A2: The research highlights two main effects:

- Blocking facilitation of motor neurons: In a study on teleost fish, this compound blocked the facilitation of action potentials in motor neurons typically caused by ventral root stimulation. This suggests that the compound disrupts cholinergic signaling involved in motor neuron excitability. []

- Protecting against neuronal death: Research on rat cerebellar granule cells demonstrated that this compound protects against methylmercury-induced cell death. This protective effect was linked to its ability to prevent calcium dysregulation caused by methylmercury through M3 muscarinic receptors. []

Q3: How was this compound used in studying the role of nicotinic receptors in sensory neurons?

A3: In a study investigating the activation of nasal trigeminal nerve endings, this compound was used to assess the involvement of nAChRs in responses to nicotine and the irritant cyclohexanone. The compound significantly reduced the nerve response to nicotine, indicating the presence of nAChRs on these sensory neurons. Importantly, it did not affect responses to cyclohexanone, suggesting a different activation mechanism for this irritant. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.